Desglugastrin is synthesized through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. Its classification falls under gastrointestinal hormones, specifically as a gastrin analogue, which mimics the action of the natural gastrin hormone in the body.
The synthesis of desglugastrin primarily employs solid-phase peptide synthesis techniques. This method involves several key steps:
In an industrial context, large-scale production of desglugastrin involves automated peptide synthesizers optimized for high yield and purity. Quality control measures are crucial during this phase to maintain consistency across batches.
Desglugastrin's molecular structure can be described as a linear peptide with specific amino acid sequences that resemble those found in natural gastrin. The structural analysis reveals:
The three-dimensional conformation is essential for its biological activity, particularly its interaction with receptors on gastric parietal cells.
Desglugastrin can undergo several chemical reactions:
Desglugastrin functions by binding to specific receptors on gastric parietal cells, leading to increased gastric acid secretion. The mechanism includes:
Desglugastrin has diverse applications across various fields:
The development of gastrointestinal hormone analogs represents a transformative frontier in molecular medicine, beginning with the isolation of native gastrin in the 1960s. This 17-amino-acid peptide (G17) was identified as the primary physiological inducer of gastric acid secretion, acting through specific G-protein coupled receptors on parietal cells. Early therapeutic strategies focused on developing competitive antagonists for gastrin receptors to manage acid-related disorders, but these exhibited poor receptor specificity and metabolic instability. The emergence of Desglugastrin (CAS#51987-65-6) in the 1980s marked a paradigm shift toward engineered minimal sequences that retained biological activity while overcoming pharmacokinetic limitations of natural hormones [1] [3].
The structural evolution proceeded through systematic truncation and modification:
This progression exemplifies the broader trajectory of peptide therapeutics, where molecular optimization balances bioactivity preservation with pharmacokinetic enhancement – principles now applied across endocrine disorders including diabetes (GLP-1 analogs) and obesity (multi-agonist peptides) [5] [9].
Table 1: Evolution of Gastrin-Based Therapeutic Peptides
Generation | Representative Compound | Key Structural Features | Therapeutic Limitations |
---|---|---|---|
Native hormone | Gastrin-17 | Full 17-aa sequence; C-terminal amide | Rapid proteolysis (t½<2 min) |
First analog | Pentagastrin | C-terminal tetrapeptide + β-alanine | Partial agonist activity; short duration |
Second generation | Desglugastrin | Extended N-terminus; stabilized bonds | Limited oral bioavailability |
Modern analogs | Cyclogastrin | Head-to-tail cyclization; D-amino acids | Synthetic complexity; cost |
Desglugastrin operates within the complex neuroendocrine circuitry governing gastric acid secretion. Its primary mechanism involves high-affinity binding to cholecystokinin-B/gastrin (CCK-B) receptors on parietal cells and enterochromaffin-like cells. Receptor activation triggers calcium-mediated signaling cascades that stimulate hydrogen-potassium ATPase (H⁺/K⁺-ATPase) translocation to the apical membrane – the proton pump responsible for gastric acidification. Unlike natural gastrin, Desglugastrin exhibits biased agonism that amplifies acid-secretory pathways while minimizing trophic effects on gastric mucosa, thereby reducing long-term hyperplasia risks [1] [3].
The molecular basis for this selective activation resides in Desglugastrin's conformational constraints. Nuclear magnetic resonance studies reveal its N-terminal domain (9-((1H-indol-3-yl)methyl)-3-((1-amino-1-oxo-3-phenylpropan-2-yl)carbamoyl)) stabilizes a β-turn structure that preferentially engages receptor conformations associated with acid secretion rather than mitogenic signaling. This exemplifies the broader principle of functional selectivity in peptide therapeutics, where engineered structures achieve pathway-specific modulation of pleiotropic receptors. Contemporary anti-ulcer strategies similarly leverage precise molecular targeting, including:
Desglugastrin development coincided with foundational advances in peptide drug design theory, particularly the conceptualization of structural minimalism – retaining only residues essential for target engagement. Its 984.08 Da molecular weight (C₄₉H₆₁N₉O₁₃) positions it within the traditional therapeutic peptide window (500-2000 Da), large enough for specific binding yet small enough for chemical synthesis. The molecular architecture features three critical domains:
These design principles reflect the countercurrent optimization required for peptide drugs: balancing target affinity against proteolytic stability, and bioactivity against manufacturability. Modern computational approaches have since systematized this process through in silico proteolysis prediction and molecular dynamics simulations of receptor binding. For instance, Desglugastrin's stability at 0–4°C (short-term) and −20°C (long-term) and >2-year shelf life under proper storage derive from its engineered resistance to spontaneous deamidation and oxidation – common degradation pathways in peptides [1] [9].
Table 2: Structure-Function Relationships in Desglugastrin
Structural Domain | Amino Acid Position/Modification | Functional Role | Biochemical Consequence |
---|---|---|---|
Receptor binding | C-terminal hexapeptide | CCK-B receptor agonism | Kd = 3.2 nM (vs 8.7 nM gastrin) |
Protease resistance | 18-Methyl substitution | Chymotrypsin evasion | Plasma t½ extension (42 min vs 5 min) |
Polarity modulation | Hexaazatetracosanedioic acid | Aqueous solubility | Soluble in aqueous buffers at pH 5-8 |
Aggregation control | 9-((1H-indol-3-yl)methyl) | Steric hindrance | Prevents β-sheet fibril formation |
The synthesis of Desglugastrin employs solid-phase peptide synthesis (SPPS) using Fmoc/tBu strategy, with particular attention to the isobutyl side chain at position 6 and benzyl protection of the 4-hydroxybenzyl group. Post-synthesis purification achieves >98% purity via reversed-phase HPLC, with mass spectrometry confirmation (exact mass: 983.4400; observed: 983.44 ± 0.3 Da). These processes exemplify the manufacturing challenges inherent in complex peptides – challenges now addressed through continuous-flow synthesis and enzymatic ligation in next-generation production [1] [9].
The trajectory from Desglugastrin's development to contemporary peptide therapeutics reveals enduring principles: targeted delivery remains the paramount challenge (addressed today through nanoparticle encapsulation and cell-penetrating peptides), while metabolic stability continues to drive innovations in D-amino acid substitution and backbone cyclization. Its current research-only status underscores the translational barriers still facing peptide drugs despite their theoretical promise [7] [9].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: